molecular formula C13H23N5O2 B13216450 tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate

tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate

Cat. No.: B13216450
M. Wt: 281.35 g/mol
InChI Key: BOHMBAXCTRPTPM-UHFFFAOYSA-N
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Description

tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate (CAS: 2060042-20-6, molecular formula: C₁₃H₂₃N₅O₂, molecular weight: 281.35) is a piperidine-based heterocyclic compound featuring a 1,2,4-triazole ring substituted with an aminomethyl group at the 5-position. The tert-butyloxycarbonyl (Boc) group at the piperidine nitrogen serves as a protective moiety, enhancing solubility and stability during synthetic applications. This compound is widely utilized as a building block in medicinal chemistry, particularly for the development of kinase inhibitors, antimicrobial agents, and other bioactive molecules due to its dual functional groups (triazole and primary amine) .

Properties

Molecular Formula

C13H23N5O2

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)18-6-4-5-9(8-18)11-15-10(7-14)16-17-11/h9H,4-8,14H2,1-3H3,(H,15,16,17)

InChI Key

BOHMBAXCTRPTPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NNC(=N2)CN

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate

General Synthetic Strategy

The preparation of this compound typically involves:

  • Construction of the 1,2,4-triazole ring bearing the aminomethyl substituent.
  • Introduction of the piperidine ring with a tert-butyl carbamate (Boc) protecting group.
  • Coupling of the triazole moiety to the piperidine ring at the 3-position.
  • Final purification and deprotection steps as necessary.

The synthesis is generally multi-step, requiring careful control of regioselectivity and functional group compatibility.

Key Synthetic Steps and Conditions

Alkylation of 1,2,4-Triazole Derivatives with Boc-Protected Piperidine Bromides

One of the main routes involves alkylation of a 1,2,4-triazole precursor with a tert-butyl 3-bromopiperidine-1-carboxylate or similar bromide derivative:

  • Reagents and Conditions:

    • tert-Butyl 3-bromopiperidine-1-carboxylate as the alkylating agent
    • Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) as base
    • Solvent: acetonitrile (CH3CN) or 1,4-dioxane
    • Reflux temperature for 6 hours or more
  • Outcome:
    This reaction yields a mixture of regioisomers due to alkylation at different nitrogen atoms of the triazole ring (N1 vs. N2 alkylation). The desired regioisomer, this compound, can be isolated by chromatographic techniques with yields reported around 60% for the major isomer and 10% for the minor one.

  • Example Reference:
    Giraudo et al. reported the alkylation of triazole derivatives with tert-butyl 4-bromopiperidine-1-carboxylate under reflux with K2CO3 in acetonitrile to afford regioisomeric products, which were separated by column chromatography and characterized by 2D NMR techniques.

Deprotection and Functional Group Transformations
  • After alkylation, acidic conditions (e.g., 6 M HCl, reflux) are used to remove protecting groups or convert intermediates to the target compound.

  • Hydrolysis or other functional group modifications may be performed depending on the synthetic route.

Alternative Synthetic Routes

  • Triazole Ring Formation:
    The 1,2,4-triazole ring can be constructed via cyclization reactions involving hydrazine derivatives and nitriles or amidines, followed by functionalization at the 5-position with an aminomethyl substituent.

  • Piperidine Functionalization:
    The piperidine ring is often introduced as a Boc-protected intermediate to prevent unwanted side reactions at the nitrogen during coupling steps.

  • Coupling Strategies:
    Cross-coupling or nucleophilic substitution reactions are employed to link the triazole and piperidine fragments, with bases and solvents optimized for regioselectivity.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Alkylation of triazole with tert-butyl 3-bromopiperidine-1-carboxylate K2CO3 or Cs2CO3, CH3CN or 1,4-dioxane, reflux 6 h 60 (major isomer) / 10 (minor) Regioisomeric mixture; major isolated by chromatography
Deprotection 6 M HCl, reflux Quantitative Removal of Boc protecting group to yield final amine
Triazole ring synthesis Cyclization of hydrazine and nitrile/amidine precursors Variable Precursor preparation for alkylation step
Purification Column chromatography - Essential for regioisomer separation

Research Findings and Analysis

  • The regioselectivity of alkylation on the triazole ring is a critical factor influencing the purity and yield of the target compound. Detailed 2D NMR studies are necessary to confirm the substitution pattern.

  • The tert-butyl carbamate protecting group on the piperidine nitrogen is stable under alkylation conditions but is readily removed under acidic conditions to reveal the free amine functionality.

  • The aminomethyl substituent on the 1,2,4-triazole ring contributes to biological activity and binding properties, making the precise positioning of this group important in synthesis.

  • The use of bases such as potassium carbonate or cesium carbonate in polar aprotic solvents at elevated temperatures promotes efficient alkylation with acceptable yields.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler, more saturated molecules.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its triazole moiety is of particular interest due to its potential to form strong interactions with proteins and other biomolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing triazole rings have been investigated for their antimicrobial, antifungal, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole moiety can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Triazole with Trifluoromethyl and Thioether Groups

The compound tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate (CymitQuimica) introduces a trifluoromethyl group and a thioether linkage on the triazole ring. In contrast, the aminomethyl group in the target compound provides a nucleophilic site for further functionalization (e.g., amide coupling) .

Pyrazole vs. Triazole Derivatives

tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate (PubMed) substitutes the triazole with a pyrazole ring. Pyrazoles exhibit weaker hydrogen-bonding capacity compared to triazoles, which may reduce interactions with biological targets such as enzymes or receptors. However, pyrazole derivatives often demonstrate superior pharmacokinetic profiles due to lower polarity and enhanced membrane permeability .

Functional Group Variations in Triazole-Containing Compounds

Triazole-based compounds are frequently explored for antimicrobial activity. For instance, 含1,2,4-三唑席夫碱的新型喹唑啉类化合物 (Liu et al., 2012) demonstrated 58–72% inhibition against plant pathogens at 50 μg/mL. While the target compound’s bioactivity remains uncharacterized, its aminomethyl group could enhance binding to microbial enzymes or DNA, analogous to the thioketone and Schiff base moieties in Liu’s compounds .

Biological Activity

tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate (CAS No. 2060042-20-6) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C13H23N5O2C_{13}H_{23}N_{5}O_{2}, with a molecular weight of 281.35 g/mol. The structure features a piperidine ring linked to a triazole moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of triazole compounds can possess antimicrobial properties. The triazole ring is known for its ability to inhibit fungal growth by interfering with the synthesis of ergosterol, a key component of fungal cell membranes.
  • Anti-inflammatory Properties : Compounds containing the piperidine structure have been investigated for their ability to modulate inflammatory pathways. The inhibition of pro-inflammatory cytokines suggests potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases.
  • Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The triazole moiety can act as a competitive inhibitor for enzymes involved in nucleic acid synthesis.
  • Modulation of Signaling Pathways : The piperidine ring may influence signaling pathways related to inflammation and cell proliferation.
  • Interaction with Receptors : Research suggests potential interactions with specific receptors involved in inflammatory responses and cancer progression.

Data Tables

Activity Type Mechanism Reference
AntimicrobialInhibits ergosterol synthesis
Anti-inflammatoryModulates cytokine release
CytotoxicInduces apoptosis in cancer cells

Case Studies

Several studies highlight the biological activities of related compounds that may provide insights into the potential effects of this compound:

  • Study on Triazole Derivatives : A study published in Molecules explored various triazole derivatives and their effects on inflammation in human macrophages. The results indicated significant inhibition of IL-1β release in LPS/ATP-stimulated cells when treated with specific triazole compounds .
  • Anticancer Activity Investigation : Another research article focused on the cytotoxic effects of piperidine derivatives against different cancer cell lines. The findings suggested that modifications to the piperidine structure could enhance anticancer activity .
  • Pharmacological Screening : A comprehensive screening study evaluated multiple compounds for their anti-inflammatory properties, revealing that certain structural features were crucial for efficacy against specific inflammatory markers .

Q & A

Basic: What are the critical steps in synthesizing tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate?

The synthesis typically involves a multi-step approach:

  • Triazole Ring Formation : Initial construction of the 1,2,4-triazole core via cyclization of aminomethyl precursors, often using thiocyanate derivatives or hydrazine intermediates under controlled pH and temperature .
  • Piperidine Coupling : The triazole intermediate is coupled to a Boc-protected piperidine moiety. This step may require activating agents (e.g., carbodiimides) or transition metal catalysts (e.g., Pd-based catalysts) to facilitate bond formation, as seen in analogous syntheses of triazole-piperidine derivatives .
  • Deprotection and Functionalization : Selective removal of the tert-butyloxycarbonyl (Boc) group under acidic conditions (e.g., TFA) to expose the amine for further derivatization .
    Key Considerations : Solvent selection (e.g., THF or DCM for polar aprotic conditions), reaction time optimization, and stoichiometric ratios to minimize byproducts .

Basic: How is the purity and structural integrity of this compound validated in academic research?

  • Chromatography : Reverse-phase HPLC or flash column chromatography (using silica gel) to isolate the compound and assess purity (>95% by area normalization) .
  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^13C NMR to confirm the presence of the Boc group (e.g., tert-butyl signal at ~1.4 ppm), triazole protons (~8–9 ppm), and piperidine backbone .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ ion) .
  • Elemental Analysis : Combustion analysis for C, H, N to validate empirical formula .

Advanced: What methodologies optimize coupling reactions during synthesis to improve yield?

  • Catalyst Screening : Use of Pd catalysts (e.g., SPhos Pd G3) for Suzuki-Miyaura couplings or Cu(I) for azide-alkyne cycloadditions, which enhance regioselectivity and reduce side reactions .
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics (e.g., 60°C for 3.5 hours vs. traditional 24-hour reflux) while maintaining high yields (>80%) .
  • Solvent Optimization : Polar aprotic solvents like DMF or THF improve reagent solubility, while additives (e.g., ZnCl2_2) stabilize reactive intermediates .
  • In Situ Monitoring : TLC or LC-MS to track reaction progress and adjust conditions dynamically .

Advanced: How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies?

  • Core Modifications :
    • Triazole Substitution : Replace the aminomethyl group with bulkier substituents (e.g., cyclopropyl or aryl groups) to probe steric effects on target binding .
    • Piperidine Functionalization : Introduce chiral centers or heteroatoms (e.g., N-methylation) to alter pharmacokinetic properties .
  • Derivatization Strategies :
    • Amide Formation : React the exposed amine with acyl chlorides or sulfonyl chlorides to generate libraries of analogs .
    • Cross-Coupling : Use Buchwald-Hartwig amination to introduce aryl/heteroaryl groups for enhanced π-π stacking interactions .

Advanced: What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask) if handling powders .
    • Ventilation : Use fume hoods to minimize inhalation of airborne particles .
  • Storage : Keep in airtight containers under inert gas (N2_2) at 2–8°C to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .

Advanced: How can computational modeling aid in understanding this compound’s interaction with biological targets?

  • Docking Studies : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., kinases or proteases) by aligning the triazole and piperidine moieties into active-site pockets .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability and hydrogen-bonding networks over 100+ ns trajectories .
  • QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data to guide analog design .

Basic: What are the primary applications of this compound in medicinal chemistry research?

  • Scaffold for Drug Discovery : The triazole-piperidine core serves as a versatile platform for designing kinase inhibitors or GPCR modulators due to its hydrogen-bonding capacity and rigidity .
  • Proteolysis-Targeting Chimeras (PROTACs) : Functionalize the amine with E3 ligase-binding motifs (e.g., thalidomide derivatives) to enable targeted protein degradation .

Advanced: How can contradictory data in reaction optimization be resolved?

  • Design of Experiments (DoE) : Apply factorial designs to systematically vary parameters (temperature, catalyst loading) and identify statistically significant factors .
  • Mechanistic Studies : Use isotopic labeling (e.g., 13^{13}C NMR) to trace reaction pathways and identify rate-limiting steps .
  • Peer Validation : Reproduce results across independent labs using standardized protocols (e.g., ICH guidelines for purity thresholds) .

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